Tioconazole Related Compound A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tioconazole Related Compound A is a chemical compound known for its antifungal properties. It is often used as a reference standard in pharmaceutical testing and is related to the antifungal agent tioconazole .
Preparation Methods
The synthesis of Tioconazole Related Compound A involves several steps. The synthetic route typically includes the reaction of 2,4-dichlorobenzyl chloride with thiophen-3-ylmethanol to form an intermediate, which is then reacted with imidazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tioconazole Related Compound A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Tioconazole Related Compound A has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal treatments.
Medicine: It is related to tioconazole, an antifungal medication used to treat infections caused by fungi.
Industry: The compound is used in the production of pharmaceuticals and as an impurity reference material.
Mechanism of Action
The mechanism of action of Tioconazole Related Compound A involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the inhibition of the enzyme lanosterol 14α-demethylase .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2OS.ClH/c17-13-1-2-14(15(18)7-13)16(8-20-5-4-19-11-20)21-9-12-3-6-22-10-12;/h1-7,10-11,16H,8-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCQSJHDZKYQKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=CSC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61709-33-9 |
Source
|
Record name | 1-(2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl)-1H-imidazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061709339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,4-DICHLOROPHENYL)-2-(THIOPHEN-3-YLMETHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5IDN5G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.